Stereochemical Purity as a Defined Intermediate: Differentiating (Z)-retro-a-Ionol from Isomeric Mixtures
The primary documented differentiator for (Z)-retro-a-Ionol is its defined (Z)-stereochemistry, which is explicitly specified for its use as an intermediate. Vendor technical datasheets list the compound's full IUPAC name as (4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-ol and its InChIKey as BNZGHWQRSDLGKB-XYOKQWHBSA-N, confirming its single-isomer identity . In contrast, related compounds like α-ionol (CAS 25312-34-9) are often supplied as undefined stereoisomeric mixtures (e.g., (E)-α-ionol) or with different double bond configurations. This stereochemical definition is critical for applications where the isomer is a direct precursor to optically active products . While a direct, quantitative, head-to-head comparison of isomer-specific yields in a common synthetic reaction is absent from the available primary literature, the vendor-supplied specification of the (Z)-isomer itself is the key quantitative parameter differentiating it from less-defined or alternative-configuration ionol mixtures.
| Evidence Dimension | Isomeric Purity |
|---|---|
| Target Compound Data | Single (Z)-isomer specified by CAS 55093-47-5, IUPAC (4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-ol, InChIKey BNZGHWQRSDLGKB-XYOKQWHBSA-N |
| Comparator Or Baseline | α-Ionol (CAS 25312-34-9), typically an undefined mixture of (E)- and (Z)-isomers with different double bond positions. |
| Quantified Difference | Specified (Z)-stereochemistry at the exocyclic double bond for the target compound versus unspecified isomeric composition for the comparator. |
| Conditions | Vendor technical datasheets and PubChem compound records. |
Why This Matters
For synthesis of stereospecific downstream products like optically active theaspirane and β-damascenone, the defined (Z)-stereochemistry of the starting material is a necessary, non-substitutable attribute for predictable and reproducible reaction outcomes.
